N(2)-methyl-L-lysine
CAS No.: 7431-89-2
Cat. No.: VC0554861
Molecular Formula: C7H16N2O2
Molecular Weight: 160.22
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 7431-89-2 |
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Molecular Formula | C7H16N2O2 |
Molecular Weight | 160.22 |
IUPAC Name | (2S)-6-amino-2-(methylamino)hexanoic acid |
Standard InChI | InChI=1S/C7H16N2O2/c1-9-6(7(10)11)4-2-3-5-8/h6,9H,2-5,8H2,1H3,(H,10,11)/t6-/m0/s1 |
SMILES | CNC(CCCCN)C(=O)O |
Introduction
Chemical Structure and Properties
N(2)-methyl-L-lysine features a distinct chemical structure where a methyl group is attached to the alpha-nitrogen atom of the lysine amino acid. This modification creates unique chemical and physical properties that distinguish it from unmodified lysine and other lysine derivatives. The molecular formula of N(2)-methyl-L-lysine is C₇H₁₆N₂O₂, with a molecular weight of approximately 160.21 g/mol .
The structural configuration of N(2)-methyl-L-lysine maintains the L-stereochemistry of the parent amino acid while introducing methylation at the alpha-amino group. This modification affects the charge distribution and hydrogen bonding capabilities of the molecule, which in turn influences its interactions with other molecules in biological systems. The methylation reduces the number of hydrogen bond donors at the alpha-nitrogen position, altering how the amino acid interacts with water, proteins, and other molecules.
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of N(2)-methyl-L-lysine:
Property | Value |
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Molecular Formula | C₇H₁₆N₂O₂ |
Molecular Weight | 160.21 g/mol |
CAS Number | 7431-89-2 |
Melting Point | 240°C |
Appearance | Crystalline solid |
Solubility | Soluble in water |
pKa | Similar to lysine but with altered values due to methylation |
Chirality | L-configuration at the alpha carbon |
The melting point of approximately 240°C indicates the compound's thermal stability, which is an important consideration for laboratory handling and storage . The water solubility of N(2)-methyl-L-lysine facilitates its use in aqueous reaction systems and biological studies.
Synthesis Methods
Various synthetic methods have been developed to produce N(2)-methyl-L-lysine with high purity and yield. These methods typically involve selective methylation of the alpha-nitrogen atom while preserving the epsilon-amino group and maintaining the L-stereochemistry at the alpha carbon.
Reductive Methylation
One of the most common approaches for synthesizing N(2)-methyl-L-lysine involves reductive methylation of L-lysine. In this process, L-lysine is reacted with formaldehyde in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is typically conducted in an aqueous solution at a controlled pH to ensure selective methylation of the alpha-nitrogen atom. This method exploits the slight difference in reactivity between the alpha and epsilon amino groups of lysine.
The reaction can be represented as follows:
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L-lysine + formaldehyde → imine intermediate
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Imine intermediate + reducing agent → N(2)-methyl-L-lysine
The pH control is crucial during this process to achieve selectivity for the alpha-nitrogen, as both amino groups in lysine can potentially undergo methylation. Careful optimization of reaction conditions helps prevent over-methylation and formation of unwanted by-products.
Protected Amino Acid Approach
Another synthetic route involves the use of protected lysine derivatives. In this approach, the epsilon-amino group is first protected with a suitable protecting group, allowing selective methylation at the alpha position. After methylation, the protecting group is removed to yield N(2)-methyl-L-lysine.
A specific example of this method involves:
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Protection of the epsilon-amino group with a benzyl or tert-butoxycarbonyl (Boc) group
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Methylation of the alpha-amino group using alkylating agents
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Deprotection to remove the protecting group from the epsilon-amino position
This strategy is particularly useful for achieving high selectivity and preventing the formation of multiple methylated products .
Buffer System Method
A more specialized approach involves the use of buffer systems to control the selective liberation and subsequent protection of amino groups. For instance, a buffer system of sodium carbonate and sodium bicarbonate solution has been employed to selectively manipulate amino group reactivity in lysine derivatives. While this method is primarily described for the preparation of N(2)-(tert-butoxycarbonyl)-L-lysine methyl ester, the principles can be adapted for the synthesis of N(2)-methyl-L-lysine .
The choice of synthesis method depends on factors such as desired purity, scale of production, available starting materials, and specific research requirements.
Biological Activity and Functions
N(2)-methyl-L-lysine exhibits significant biological activity through its involvement in protein structure, function, and regulation. The methylation of the alpha-nitrogen introduces specific changes that influence how this amino acid behaves within protein environments.
Impact on Protein Structure and Function
When incorporated into proteins, N(2)-methyl-L-lysine can influence protein folding, stability, and interaction patterns. The methylation alters the charge distribution and hydrogen bonding capabilities of the amino acid, which can lead to changes in the three-dimensional structure of proteins. These structural changes may expose or conceal specific binding sites, thereby modulating protein-protein interactions and enzyme activity.
The presence of N(2)-methyl-L-lysine in proteins can affect:
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Protein stability and resistance to degradation
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Recognition by other proteins and cellular components
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Enzymatic activity and specificity
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Binding affinity for substrates or ligands
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Localization within cellular compartments
Role in Post-Translational Modifications
While histone lysine methylation typically occurs at epsilon-nitrogen positions, the study of alpha-nitrogen methylation provides valuable insights into the broader field of protein methylation. Lysine methylation in general represents an important post-translational modification that contributes to the regulation of gene expression and protein function .
Research on histone lysine methylation has revealed that these modifications can be written, erased, and read by specific enzymes, creating a dynamic regulatory system. Methyltransferases act as "writers" to add methyl groups, demethylases serve as "erasers" to remove them, and effector proteins function as "readers" to recognize specific methyl-lysine residues and initiate downstream events. This regulatory system has implications for various biological processes, including gene expression, DNA repair, and cell cycle progression .
Applications in Scientific Research
N(2)-methyl-L-lysine has found numerous applications in scientific research across multiple disciplines. Its unique properties make it valuable for investigating amino acid metabolism, protein function, and cellular processes.
Research in Biochemistry and Molecular Biology
In biochemical research, N(2)-methyl-L-lysine serves as an important tool for studying:
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The effects of methylation on protein structure and function
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Mechanisms of amino acid metabolism and transport
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Protein-protein interactions and complex formation
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Enzyme substrate specificity and recognition
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Development of protein engineering strategies
Researchers use this compound to create modified peptides and proteins with altered properties, allowing investigation of how specific amino acid modifications influence biological activity.
Applications in Medicinal Chemistry
In medicinal chemistry, N(2)-methyl-L-lysine contributes to:
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Development of peptide-based drugs with improved stability and bioavailability
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Studies on protein methylation in disease contexts
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Investigation of lysine metabolism disorders
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Design of enzyme inhibitors targeting methyltransferases or demethylases
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Understanding the role of amino acid modifications in pathological conditions
These applications highlight the compound's significance in developing therapeutic approaches targeting protein methylation processes .
Industrial Applications
Beyond academic research, N(2)-methyl-L-lysine has potential applications in various industrial settings:
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Production of specialized peptides with unique properties
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Development of enzyme stabilizers and activators
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Creation of biomaterials with tunable characteristics
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Production of reference standards for analytical chemistry
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Manufacturing of reagents for biotechnology applications
These industrial applications leverage the compound's ability to modify protein properties in predictable ways.
Comparison with Similar Lysine Derivatives
N(2)-methyl-L-lysine belongs to a family of methylated lysine derivatives, each with distinct properties and functions. Understanding the differences between these compounds is essential for appreciating their specific roles in biological systems.
Structural Comparisons
The following table compares N(2)-methyl-L-lysine with other related lysine derivatives:
Compound | Methylation Position | Molecular Formula | Molecular Weight (g/mol) | Key Characteristics |
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N(2)-methyl-L-lysine | Alpha-nitrogen (N2) | C₇H₁₆N₂O₂ | 160.21 | Affects alpha-amino group reactivity |
N(6)-methyllysine | Epsilon-nitrogen (N6) | C₇H₁₆N₂O₂ | 160.21 | Common in histone modifications |
N(2),N(6)-dimethyl-L-lysine | Both N2 and N6 | C₈H₁₈N₂O₂ | 174.24 | Double methylation with combined effects |
N(6)-ethyl-L-lysine | Epsilon-nitrogen (N6) | C₈H₁₈N₂O₂ | 174.24 | Larger alkyl group with distinct steric effects |
This structural diversity contributes to the specialized functions of each derivative in biological systems .
Functional Differences
The position of methylation on the lysine molecule significantly influences its biological function:
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N(2)-methyl-L-lysine (alpha-nitrogen methylation): Affects the reactivity of the amino acid's backbone, influencing protein structure and potentially altering the peptide bond characteristics.
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N(6)-methyl-L-lysine (epsilon-nitrogen methylation): More commonly found in histone proteins, playing crucial roles in epigenetic regulation and gene expression control.
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Multiply methylated lysines: Can introduce more pronounced changes in charge distribution and hydrogen bonding patterns, leading to specialized functions in protein regulation .
The functional consequences of these structural differences have been studied in various protein contexts, revealing how specific methylation patterns contribute to protein function and cellular processes.
Current Research and Future Directions
Research on N(2)-methyl-L-lysine continues to evolve, with recent studies expanding our understanding of its synthesis, properties, and biological roles. Current research focuses on several key areas that promise to enhance our knowledge of this important amino acid derivative.
Advanced Synthetic Approaches
Researchers are developing improved methods for synthesizing N(2)-methyl-L-lysine with higher yield, purity, and stereoselectivity. These advances include:
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Enzymatic approaches utilizing methyltransferases for selective methylation
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Flow chemistry techniques for continuous and scalable production
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Stereoselective catalytic methods for maintaining L-configuration
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Green chemistry approaches with reduced environmental impact
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Chemo-enzymatic strategies combining chemical and biological catalysts
These methodological improvements aim to make N(2)-methyl-L-lysine more accessible for research and applications .
Structural and Functional Studies
Ongoing structural and functional studies seek to elucidate:
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The precise effects of N(2)-methylation on protein backbone conformation
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How this modification influences protein-protein interaction networks
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The recognition of N(2)-methyl-L-lysine by cellular machinery
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Potential regulatory roles in cellular signaling pathways
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Interactions with other post-translational modifications
These investigations employ advanced techniques such as X-ray crystallography, nuclear magnetic resonance spectroscopy, and computational modeling to provide detailed insights into the structural consequences of lysine methylation .
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